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molecular formula C12H15NO5 B8371939 3-iso-Pentyloxy-5-nitrobenzoic acid

3-iso-Pentyloxy-5-nitrobenzoic acid

Cat. No. B8371939
M. Wt: 253.25 g/mol
InChI Key: AJVJYOQNKUBYHT-UHFFFAOYSA-N
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Patent
US07858737B2

Procedure details

4.05 g (96.6 mmol) LiOH.H2O were dissolved in a mixture of 100 mL H2O, 30 mL methanol and 40 mL THF. 5.2 g (16 mmol) 9 were added and it was stirred at r.t. for 20 h, during this time turning into a yellow, homogeneous solution. Most of the THF and methanol were taken off by rotovapping, the remaining solution was acidified with 2 N HCl and extracted with ethyl acetate three times. The combined organic layers were washed with brine, dried with MgSO4 and put under vacuum, yielding 3.9 g (96%) of a yellow solid, which was pure by NMR. For characterization, a sample was recrystallized from ethyl acetate. mp 142° C.; 1H NMR (CDCl3) δ 8.53 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 7.98 (t, J1=2.4 Hz, J2=2.4 Hz, 1H), 7.94 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 4.14 (t, J=6.4 Hz, 2H, PhOCH2CH2CH(CH3)2), 1.99-1.80 (m, 1H), 1.80-1.70 (m, 2H), 1.01 (d, J=6.3 Hz, 6H, CH(CH3)2); 13C NMR (acetone-d6) 165.52, 160.75, 150.12, 133.90, 122.35, 116.67, 113.68, 68.41, 38.33, 25.68, 22.74; ESI-MS m/z 252 [M−1]+.
Name
LiOH.H2O
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
9
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
O[Li].O.[CH2:4]([O:9][C:10]1[CH:11]=[C:12]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:13]([O:15]CCC(C)C)=[O:14])[CH2:5][CH:6]([CH3:8])[CH3:7].Cl>O.CO.C1COCC1>[CH2:4]([O:9][C:10]1[CH:11]=[C:12]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:13]([OH:15])=[O:14])[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
4.05 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
9
Quantity
5.2 g
Type
reactant
Smiles
C(CC(C)C)OC=1C=C(C(=O)OCCC(C)C)C=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred at r.t. for 20 h, during this time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CC(C)C)OC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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